Cas no 1805184-21-7 (3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde)

3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde
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- インチ: 1S/C8H3F2IN2O/c9-7(10)6-1-4(3-14)5(2-12)8(11)13-6/h1,3,7H
- InChIKey: LRVYLXANWXLRJS-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C(C=O)=CC(C(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 265
- トポロジー分子極性表面積: 53.8
- XLogP3: 1.4
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029041812-1g |
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde |
1805184-21-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehydeに関する追加情報
Introduction to 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde (CAS No. 1805184-21-7)
3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1805184-21-7, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a cyano group, a difluoromethyl substituent, and an iodine atom, make it a versatile building block for designing novel therapeutic agents.
The 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde molecule exhibits a distinct chemical profile that makes it particularly valuable in medicinal chemistry. The cyano group at the 3-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the difluoromethyl group at the 6-position is known for its ability to modulate metabolic stability and binding affinity, making it a common feature in drug candidates targeting various diseases.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for cancer and inflammatory diseases. The structural motifs present in 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde align well with many known pharmacophores used in these therapeutic areas. For instance, studies have shown that pyridine derivatives can effectively interact with enzymes and receptors involved in disease pathways. The iodine atom at the 2-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in drug synthesis.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in diseases such as cancer. The combination of the cyano group, difluoromethyl group, and iodine atom creates a scaffold that can be optimized to target specific kinases. Recent studies have demonstrated that pyridine-based inhibitors can disrupt aberrant signaling cascades by binding to ATP-binding pockets of kinases, thereby inhibiting their activity.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design due to their favorable pharmacokinetic properties. The presence of a difluoromethyl group in 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde contributes to improved metabolic stability and resistance to enzymatic degradation. This characteristic is particularly valuable for drugs that require prolonged half-lives to maintain efficacy. Additionally, fluorine atoms can influence electronic properties, affecting both binding affinity and selectivity.
Another area where this compound shows promise is in the development of antiviral agents. Viruses often rely on host enzymes for replication, making them susceptible to inhibition by small molecules. The structural features of 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde make it a candidate for designing inhibitors targeting viral proteases or polymerases. For example, modifications to the pyridine core can create molecules that mimic natural substrates or disrupt critical catalytic residues in viral enzymes.
The synthesis of 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the preparation of a halogenated pyridine precursor, followed by functionalization with a cyano group and a difluoromethyl moiety. The iodination step at the 2-position is particularly critical, as it determines the reactivity of the molecule for subsequent applications. Advanced synthetic techniques, such as transition-metal-catalyzed reactions, are often employed to achieve high yields and purity.
In conclusion, 3-Cyano-6-(difluoromethyl)-2-iodopyridine-4-carboxaldehyde (CAS No. 1805184-21-7) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features enable its use in designing inhibitors for various diseases, including cancer and viral infections. The growing body of research on fluorinated pyridines underscores their importance as pharmacological tools, making this compound a valuable asset for medicinal chemists seeking to develop novel therapeutics.
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